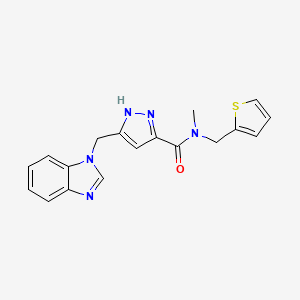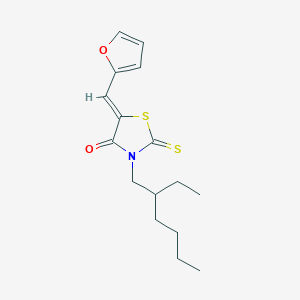
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are compounds known for their diverse biological activities.
Mechanism of Action
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress and inflammation. Furthermore, this compound has been shown to modulate the activity of various enzymes, including HDACs and SIRT1, which are involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized with high purity and yield. This compound is also stable under various experimental conditions, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
For 3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one research include testing its efficacy in animal models of cancer, inflammation, and neurodegenerative diseases. In addition, there is a need for further optimization of the synthesis method to improve the yield and purity of this compound. Furthermore, the development of this compound analogs with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.
Synthesis Methods
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by the condensation reaction of 2-furoic acid and 2-ethylhexylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with thiourea to form the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c1-3-5-7-12(4-2)11-17-15(18)14(21-16(17)20)10-13-8-6-9-19-13/h6,8-10,12H,3-5,7,11H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDJNFRHKQIPPC-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![4-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5418451.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
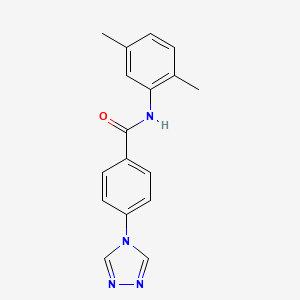
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
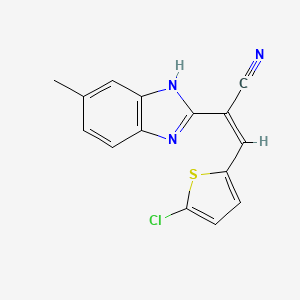
![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
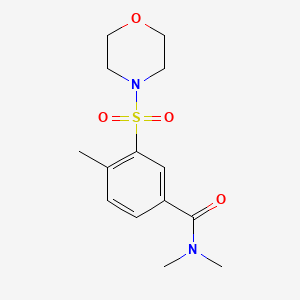
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
